N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
“N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide” is an organic compound containing a cyclopentyl group (a cycloalkane ring with five carbon atoms), a phenyl group (a cyclic group of six carbon atoms, i.e., a benzene ring), a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon group), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The 3,4-dimethoxyphenyl group indicates a benzene ring with two methoxy groups (-O-CH3) on the 3rd and 4th carbon atoms of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a complex, multi-ring structure due to the presence of the cyclopentyl and phenyl groups. The sulfonyl group would add polarity to the molecule, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amide group might be hydrolyzed under acidic or basic conditions. The sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of polar groups like sulfonyl and amide could increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-13-12-18(14-20(19)28-2)29(25,26)23(17-10-4-3-5-11-17)15-21(24)22-16-8-6-7-9-16/h3-5,10-14,16H,6-9,15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIBEOVLQLGYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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